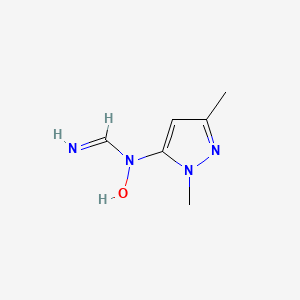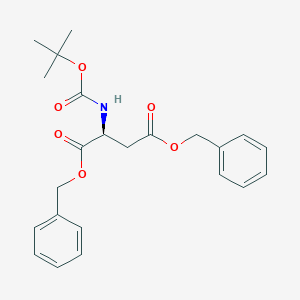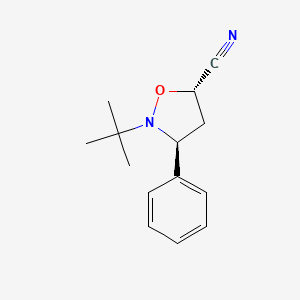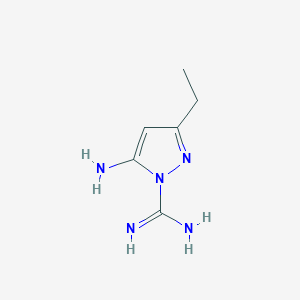![molecular formula C13H11Cl2N3O2 B12892207 2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid CAS No. 923576-03-8](/img/structure/B12892207.png)
2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of dichloro, cyano, and pyrrolidinyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,4-dichlorobenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Formation of Cyano Group: The amino group is then reacted with a suitable reagent, such as cyanogen bromide, to introduce the cyano group.
Pyrrolidinyl Substitution: The cyano group is further reacted with pyrrolidine under specific conditions to form the pyrrolidinyl derivative.
Final Cyclization: The intermediate product undergoes cyclization to form the final compound, 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)amino)benzoic acid involves its interaction with specific molecular targets. The cyano and pyrrolidinyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the cyano and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity.
5-Cyano-2,4-dichlorobenzoic acid: Similar but lacks the pyrrolidinyl group, affecting its binding properties.
2,4-Dichloro-5-aminobenzoic acid: Lacks the cyano group, which impacts its overall chemical behavior.
Uniqueness
2,4-Dichloro-5-((cyano(pyrrolidin-1-yl)methylene)am
Propriétés
Numéro CAS |
923576-03-8 |
|---|---|
Formule moléculaire |
C13H11Cl2N3O2 |
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
2,4-dichloro-5-[[cyano(pyrrolidin-1-yl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-6-10(15)11(5-8(9)13(19)20)17-12(7-16)18-3-1-2-4-18/h5-6H,1-4H2,(H,19,20) |
Clé InChI |
VSNNDXOQPGHRFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=NC2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)





![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)



